4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxo-N-phenylbutanamide
Description
The compound 4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxo-N-phenylbutanamide features a pyridoindole core substituted with a methoxy group at the 8-position and a butanamide chain terminating in an N-phenyl group. This structure combines a heterocyclic indole scaffold with a ketone and amide functionality, making it a candidate for pharmacological studies, particularly in protease inhibition and neuroactive applications .
Properties
Molecular Formula |
C22H23N3O3 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
4-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-4-oxo-N-phenylbutanamide |
InChI |
InChI=1S/C22H23N3O3/c1-28-16-7-8-19-17(13-16)18-14-25(12-11-20(18)24-19)22(27)10-9-21(26)23-15-5-3-2-4-6-15/h2-8,13,24H,9-12,14H2,1H3,(H,23,26) |
InChI Key |
ISIYPLUKYNRLJI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)CCC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxo-N-phenylbutanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the Fischer indole synthesis, which is a well-known method for constructing indole rings . The reaction conditions often include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to obtain the desired indole product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and employing efficient purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxo-N-phenylbutanamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the indole ring .
Scientific Research Applications
4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxo-N-phenylbutanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxo-N-phenylbutanamide involves its interaction with specific molecular targets and pathways. Studies have shown that it can bind to certain receptors and enzymes, leading to the inhibition of cellular processes such as DNA synthesis and cell proliferation . Molecular docking studies have revealed its binding orientations in the active sites of target proteins, providing insights into its mode of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
N-(4-Iodophenyl) Analog () :
The substitution of the terminal phenyl group with a 4-iodophenyl moiety increases molecular weight (503.34 g/mol) and introduces halogen-based steric and electronic effects. This modification may enhance binding to hydrophobic pockets in target proteins but could reduce metabolic stability compared to the parent compound .- N-(3,4-Dimethoxyphenethyl) Derivative (Compound 28, ): Replacing the N-phenyl group with a 3,4-dimethoxyphenethyl chain improves binding energy (−8.48 kcal/mol) to SARS-CoV-2 PLpro, attributed to enhanced hydrogen bonding and hydrophobic interactions.
Core Modifications
- tert-Butyl Carboxylate Derivatives (): Compounds like tert-butyl 8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate (75% yield) retain the pyridoindole core but replace the butanamide chain with a carboxylate ester.
- Methanone-Linked Analogs (): Derivatives such as (8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-(5-(trifluoromethyl)-1H-pyrazol-3-yl)methanone exhibit diastereomerism (Ca/Cb ratios up to 67:33), which influences conformational stability and target selectivity. The trifluoromethyl group enhances lipophilicity and metabolic resistance .
Functional Group Replacements
Protease Inhibition ()
- The parent compound’s structural analogs demonstrate variable binding to viral proteases. For example, Compound 28 (N-(3,4-dimethoxyphenethyl) derivative) shows superior binding energy (−8.48 kcal/mol) to SARS-CoV-2 PLpro compared to simpler phenyl-substituted derivatives, highlighting the importance of methoxy and alkyl chain flexibility .
ADMET and Toxicity Considerations
- Phenethyl vs. Phenyl Groups : The phenethyl chain in Compound 28 improves blood-brain barrier penetration but may increase off-target effects compared to the phenyl group .
Spectroscopic Data
- NMR and MS : All analogs show distinct spectral signatures. For instance, the tert-butyl carboxylate derivative () exhibits characteristic tert-butyl proton signals at δ 1.16 ppm in $^1$H NMR, while the parent compound’s amide proton resonates near δ 8.0 ppm .
Comparative Data Table
Biological Activity
4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxo-N-phenylbutanamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanism of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C16H18N2O4
- Molar Mass : 302.33 g/mol
- CAS Number : 1146291-12-4
Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:
- Inhibition of Enzymatic Activity : Compounds in this class often inhibit specific enzymes involved in metabolic pathways.
- Modulation of Receptor Activity : They may interact with neurotransmitter receptors or other cellular receptors, leading to altered signaling pathways.
- Antioxidant Properties : Some studies suggest that these compounds can scavenge free radicals and reduce oxidative stress.
Anticancer Activity
Several studies have explored the anticancer potential of related compounds:
- In Vitro Studies : Research on analogs has shown varying degrees of cytotoxicity against cancer cell lines. For instance, certain derivatives demonstrated IC50 values below 20 µg/mL against CCRF-CEM leukemia cells .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Analog A | CCRF-CEM | 6.7 |
| Analog B | CCRF-CEM | >20 |
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective properties of similar tetrahydroindole derivatives:
- Mechanistic Studies : These compounds may protect neuronal cells from apoptosis induced by oxidative stress through modulation of signaling pathways associated with cell survival.
Case Studies
-
Study on Antitumor Efficacy : A study conducted by Zhang et al. (2020) evaluated the efficacy of a series of pyridoindole derivatives in inhibiting tumor growth in vivo. The results indicated that specific modifications to the structure enhanced their antitumor activity significantly.
- Findings : The compound exhibited a dose-dependent reduction in tumor size in murine models.
- Neuroprotection in Animal Models : In a separate study, the neuroprotective effects of a structurally related compound were assessed using an animal model of neurodegeneration. The results showed significant improvements in cognitive function and reduced neuronal loss compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
